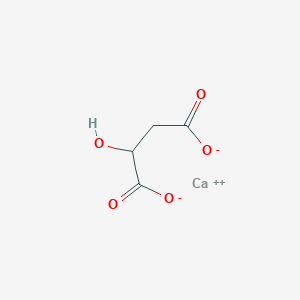

Calcium malate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOZVPHKXALCRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936929 | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

16426-50-9, 17482-42-7 | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48OP746DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Calcium Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium malate, a compound of increasing interest in the pharmaceutical and nutraceutical industries due to its high bioavailability as a calcium supplement. This document details various synthesis methodologies, comprehensive characterization techniques, and relevant quantitative data to support research and development efforts.

Synthesis of this compound

This compound is typically synthesized through the reaction of a calcium source with malic acid in an aqueous solution. The choice of synthesis method can influence the final product's purity, yield, and physical properties. This section outlines three common synthesis protocols.

Conventional Synthesis from Calcium Carbonate

This method involves the direct reaction of calcium carbonate with malic acid.

Experimental Protocol:

-

Dissolution of Malic Acid: Dissolve a predetermined amount of DL-malic acid in deionized water in a reaction vessel with continuous stirring until the solution is clear.

-

Reaction with Calcium Carbonate: Slowly add powdered calcium carbonate to the malic acid solution. The addition should be gradual to control the effervescence from the release of carbon dioxide.

-

Reaction Completion: Continue stirring the mixture at a controlled temperature, typically between ambient and 80°C, for several hours until the evolution of CO2 ceases and the solution becomes clear.[1]

-

Crystallization and Isolation: Allow the solution to cool, leading to the crystallization of this compound. The crystals can then be isolated by filtration.

-

Drying: Dry the isolated this compound crystals in an oven at a temperature below 100°C to prevent decomposition.[2]

Logical Workflow for Conventional Synthesis from Calcium Carbonate

Caption: Workflow for the conventional synthesis of this compound.

Synthesis from Calcium Hydroxide

An alternative to calcium carbonate, calcium hydroxide can also be used as the calcium source.

Experimental Protocol:

-

Malic Acid Solution: Prepare a solution of malic acid in water as described in the previous method.

-

Addition of Calcium Hydroxide: Gradually add a slurry of calcium hydroxide to the malic acid solution while stirring.

-

Neutralization: The reaction is a neutralization process and should be continued until the desired pH is reached.

-

Isolation and Drying: The subsequent steps of crystallization, isolation, and drying are similar to the calcium carbonate method.

Ultrasound-Assisted Synthesis

This modern technique utilizes ultrasonic waves to enhance the reaction rate and efficiency, particularly when using less soluble calcium sources like bovine bone.[3][4][5]

Experimental Protocol:

-

Preparation of Calcium Source: Bovine bones are cleaned, dried, and ground into a fine powder.

-

Reaction Mixture: The bone powder is mixed with a solution of malic acid at a specific solid-to-liquid and solid-to-acid ratio.

-

Ultrasonication: The mixture is subjected to ultrasonication at a controlled power, temperature, and duration.

-

Separation: After the reaction, the solid residue is separated from the solution containing the dissolved this compound.

-

Product Recovery: The this compound is then recovered from the solution, typically by evaporation or spray drying.

Quantitative Data on Synthesis

The efficiency of the synthesis process can be evaluated by measuring the yield and purity of the resulting this compound. The following tables summarize key quantitative data from various synthesis methods.

| Synthesis Method | Calcium Source | Key Parameters | Calcium Recovery/Yield | Purity | Reference |

| Conventional | Calcium Carbonate | Molar Ratio (CaCO3:Citric:Malic) = 2-5:1-3:2-4 | >92% | High | |

| Ultrasound-Assisted | Bovine Bone | Solid-liquid ratio 1:15, solid-acid ratio 1:1.5, 200W, 35°C, 17 min | 66.16% | 92.54% | |

| Ultrasound-Assisted from Tilapia Scale | Tilapia Scale | 12% citric acid-malic acid (2:1), 70°C, 1.0 h | 18.97% (Ca extraction) | - |

| Physical and Chemical Properties of this compound | |

| Appearance | White to off-white powder |

| Solubility in Water | Slightly soluble |

| pH (1% solution) | ~7 |

| Calcium Content | Approximately 23% |

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques used for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The formation of the salt is confirmed by the shift of the carboxylic acid carbonyl peak to a lower wavenumber, indicative of the carboxylate anion.

Expected Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3000-3500 cm⁻¹, corresponding to the hydroxyl group of the malate moiety and any water of hydration.

-

C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹.

-

C=O Stretch (Asymmetric) of Carboxylate: A strong absorption band around 1550-1610 cm⁻¹, which is characteristic of the deprotonated carboxyl group.

-

C=O Stretch (Symmetric) of Carboxylate: An absorption band around 1380-1420 cm⁻¹.

-

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹.

Experimental Workflow for FTIR Analysis

Caption: Workflow for the characterization of this compound using FTIR.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of this compound. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline solid.

Expected XRD Pattern:

The XRD pattern of crystalline this compound will show a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks can be used to identify the specific crystalline phase and determine the unit cell parameters. For example, a study on calcium bis(malate) dihydrate reported a monoclinic crystal system.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference.

Expected Thermal Decomposition Profile:

The thermal decomposition of hydrated this compound is expected to occur in multiple stages:

-

Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponding to the loss of water of hydration.

-

Decomposition of the Malate Moiety: At higher temperatures, the organic part of the molecule decomposes, leading to the formation of calcium carbonate and the release of gaseous products like carbon monoxide and carbon dioxide.

-

Decomposition of Calcium Carbonate: Finally, at very high temperatures (above 600°C), the calcium carbonate intermediate decomposes to calcium oxide with the release of carbon dioxide.

The precise temperatures and weight losses for each stage can be determined from the TGA curve and its derivative (DTG).

Logical Flow of Thermal Decomposition

References

An In-depth Technical Guide to the Solubility of Calcium Malate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium malate, a salt of malic acid increasingly utilized as a calcium supplement in pharmaceutical and nutraceutical formulations. A thorough understanding of its solubility in different solvent systems is critical for formulation development, bioavailability enhancement, and quality control. This document details available quantitative solubility data, outlines experimental protocols for solubility determination, and explores a relevant biological signaling pathway involving malate and calcium.

Quantitative Solubility of this compound

The solubility of this compound is influenced by several factors, including the solvent system, temperature, and pH. While generally classified as "slightly soluble" in water, its solubility profile is nuanced.[1]

Solubility in Aqueous Systems

This compound's solubility in water is comparable to that of calcium citrate. One source suggests a solubility of approximately 0.095 g/100 mL in cold water, similar to calcium citrate's 1 gram per 1050 grams of water.[2][3] Another relative measure indicates a solubility index of 66 for this compound, compared to 13 for calcium citrate and 0 for calcium carbonate, though the precise units and conditions for this index are not specified.[3][4]

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility | pH | Notes |

| Water | 20 | ~ 0.095 g/100 mL | Neutral | Similar to calcium citrate. |

| Water | Not Specified | 7 g/L | 3.0 | Solubility significantly increases in acidic conditions. |

| Water | Not Specified | 3 g/L | 5.0 | Solubility decreases as pH increases towards neutral. |

Solubility in Organic and Mixed Solvents

This compound is generally considered insoluble or poorly soluble in most organic solvents.

Table 2: Solubility of this compound in Organic and Mixed Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Not Specified | Insoluble | |

| Methanol | Not Specified | Slightly Soluble (with heating) | |

| Acetone | Not Specified | No quantitative data available. Generally considered insoluble. | |

| Ethanol/Water Mixtures | Not Specified | Solubility decreases with increasing ethanol concentration. | |

| Glycerol | Not Specified | No quantitative data available. | |

| Propylene Glycol | Not Specified | No quantitative data available. |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design and analytical methodology. The following section details a standard protocol for the shake-flask method coupled with two common analytical techniques for calcium quantification.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

pH meter (for aqueous solutions)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid disturbing the sediment, it is recommended to use a pipette with its tip placed in the upper portion of the solution.

-

Separate the undissolved solid from the supernatant by either centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

-

Accurately dilute the clear supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution to determine the concentration of calcium.

Analytical Methods for Calcium Quantification

This classical titrimetric method is suitable for determining the concentration of calcium ions.

Reagents:

-

Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.01 M)

-

pH 10 buffer solution (ammonia-ammonium chloride buffer)

-

Indicator (e.g., Eriochrome Black T or Calmagite)

-

Deionized water

Procedure:

-

Pipette a known volume of the diluted supernatant into a conical flask.

-

Add a sufficient amount of deionized water to ensure an adequate volume for titration.

-

Add the pH 10 buffer solution to maintain the appropriate pH for the complexation reaction.

-

Add a small amount of the indicator. The solution should turn a wine-red color in the presence of calcium ions.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, indicating the endpoint of the titration.

-

Record the volume of EDTA solution used.

-

Calculate the concentration of calcium in the sample based on the stoichiometry of the Ca²⁺-EDTA reaction (1:1 molar ratio).

ICP-OES is a highly sensitive and accurate method for elemental analysis, including the quantification of calcium.

Instrumentation:

-

ICP-OES spectrometer

-

Autosampler

Procedure:

-

Prepare a series of calcium standard solutions of known concentrations to generate a calibration curve.

-

Prepare the diluted supernatant samples for analysis. This may involve further dilution to bring the calcium concentration within the linear range of the calibration curve.

-

Aspirate the standard solutions and the samples into the plasma of the ICP-OES instrument.

-

Measure the emission intensity of calcium at its characteristic wavelength (e.g., 317.933 nm).

-

Plot the emission intensity of the standards against their concentrations to create a calibration curve.

-

Determine the concentration of calcium in the samples by interpolating their emission intensities on the calibration curve.

Signaling Pathway: The Malate-Aspartate Shuttle and Mitochondrial Calcium Signaling

Beyond its role as a simple calcium source, the malate component of this compound is a key intermediate in cellular metabolism. The malate-aspartate shuttle is a crucial pathway for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. Cytosolic calcium levels can regulate this shuttle, creating an intricate link between calcium signaling and mitochondrial energy production.

The following diagram illustrates the interplay between the malate-aspartate shuttle and mitochondrial calcium signaling.

In this pathway, cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondrial matrix. Inside the matrix, malate is re-oxidized to oxaloacetate, regenerating NADH. This mitochondrial NADH then enters the electron transport chain to produce ATP. The cycle is completed by the transport of aspartate and glutamate across the inner mitochondrial membrane.

Cytosolic calcium can activate the aspartate-glutamate carrier (Aralar/Citrin), a key component of the shuttle, thereby increasing the flux of NADH into the mitochondria to meet higher energy demands. Furthermore, calcium that enters the mitochondrial matrix via the mitochondrial calcium uniporter (MCU) can activate several dehydrogenases of the TCA cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, further boosting ATP production. This dual regulation by calcium highlights a sophisticated mechanism for coordinating cellular energy metabolism with cellular signaling events.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]

A Deep Dive into the Bioavailability of Calcium Malate Versus Calcium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative bioavailability of two common forms of calcium supplementation: calcium malate and calcium citrate. By examining key studies, experimental methodologies, and the underlying physiological mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for informed decision-making in product formulation and clinical research.

Executive Summary

Calcium, an essential mineral for a myriad of physiological processes, is most commonly supplemented in salt forms. Among these, calcium citrate and calcium citrate malate (a form of this compound) are frequently utilized due to their reputed high bioavailability. This guide synthesizes available scientific evidence to compare these two forms, focusing on quantitative measures of absorption and the experimental rigor of the studies conducted. The data presented herein suggests that while both are well-absorbed, calcium citrate malate may offer a slight advantage in certain contexts, particularly due to its solubility characteristics.

Comparative Bioavailability: Quantitative Analysis

The bioavailability of a calcium salt is a critical determinant of its efficacy as a supplement. It is typically assessed by measuring the fractional absorption of calcium, changes in serum calcium concentrations, and urinary calcium excretion following administration. Below is a summary of quantitative data from various studies comparing this compound (often as calcium citrate malate, CCM) and calcium citrate.

Table 1: Fractional Calcium Absorption

| Calcium Salt | Fractional Absorption (%) | Study Population | Key Findings & Citations |

| Calcium Citrate Malate (CCM) | 35% - 36% | Not specified | This compound is absorbed at 35-36%.[1] |

| Calcium Citrate Malate (CCM) | 42% | Not specified | Fractional absorption studies have shown absorption as high as 42% for calcium citrate malate.[2] |

| Calcium Citrate | 22% - 27% higher than Calcium Carbonate | Not specified | A meta-analysis found calcium citrate absorption to be 22% to 27% higher than calcium carbonate, both with and without meals. |

| Calcium Citrate | 40.1 ± 8.3% | 16 normal subjects | In a study comparing calcium-fortified orange juice with added citrate or malate, the fractional calcium absorption from the citrate-added juice was 40.1 ± 8.3%.[3][4] |

| This compound (in CCM) | 40.6 ± 8.6% | 16 normal subjects | The same study found the fractional calcium absorption from the malate-added juice to be 40.6 ± 8.6%, with no significant difference between the two.[3] |

Table 2: Serum Calcium Levels

| Calcium Salt | Change in Serum Calcium | Study Population | Key Findings & Citations |

| Calcium Citrate Malate (CCM) | Steady increase, plateauing above baseline by 180 min | Osteopenia patients | Serum calcium concentrations rose slowly but steadily after administration of CCM. |

| Calcium Citrate | 2.5-fold greater change in AUC than Calcium Carbonate | 18 postmenopausal women | The change in area under the curve (delta AUC) in serum calcium was 2.5-fold greater for calcium citrate than for calcium carbonate when taken with a meal. |

| Calcium Citrate | 76% higher peak-basal variation than Calcium Carbonate | 18 postmenopausal women | The peak-basal variation in serum calcium was 76% higher for calcium citrate. |

| Calcium Citrate | 0.10 ± 0.07 mmol/L increase at 3 hours | 25 volunteers (mean age 60.3) | A single 1000 mg dose of calcium citrate resulted in a significant increase in total serum calcium. |

Table 3: Urinary Calcium Excretion

| Calcium Salt | Urinary Calcium Excretion | Study Population | Key Findings & Citations |

| Calcium Citrate | Significantly higher (20-66%) than Calcium Carbonate | 14 normal subjects | Urinary calcium following a calcium citrate load was significantly higher than after a calcium carbonate load. |

| Calcium Citrate | Higher increment than Calcium Carbonate at all doses | 21 normal subjects | The increment in urinary calcium post-load was higher from calcium citrate than from calcium carbonate across doses of 0.2g, 0.5g, 1.0g, and 2.0g. |

Experimental Protocols

A thorough understanding of the methodologies employed in bioavailability studies is crucial for interpreting the results. The following sections detail the key experimental protocols cited in the comparison of this compound and calcium citrate.

In Vivo Human and Animal Studies

3.1.1. Isotopic Tracer Techniques (Dual-Isotope Method)

This is considered a highly accurate method for measuring true calcium absorption.

-

Principle: This technique uses two different isotopes of calcium, one administered orally with the test substance and the other intravenously. By measuring the ratio of the two isotopes in a biological sample (e.g., urine or plasma), the fraction of the orally administered calcium that was absorbed can be precisely calculated.

-

Protocol Outline:

-

Subject Preparation: Subjects typically undergo a period of dietary calcium restriction and fasting prior to the study.

-

Isotope Administration: A known amount of the oral calcium tracer (e.g., 44Ca) is mixed with the calcium supplement (calcium citrate or this compound). A different calcium isotope (e.g., 42Ca) is administered intravenously.

-

Sample Collection: Blood and/or urine samples are collected over a specified period (e.g., 24-72 hours).

-

Analysis: The isotopic ratios in the collected samples are measured using techniques like fast atom bombardment mass spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Calculation: Fractional absorption is calculated from the ratio of the oral to intravenous tracer in the biological samples.

-

3.1.2. Oral Calcium Load Test

This method estimates calcium absorption by measuring the subsequent rise in urinary calcium.

-

Principle: The increase in urinary calcium excretion after an oral calcium load is proportional to the amount of calcium absorbed.

-

Protocol Outline:

-

Subject Preparation: Subjects are typically fasted overnight.

-

Baseline Measurement: A baseline fasting urine sample is collected.

-

Calcium Administration: A standardized dose of the calcium supplement is administered orally.

-

Post-Load Urine Collection: Urine is collected for a defined period (e.g., 2-4 hours) after the calcium load.

-

Analysis: The concentration of calcium in the urine samples is measured.

-

Calculation: The increment in urinary calcium excretion above the baseline is calculated to estimate absorption.

-

In Vitro and Simulated Digestion Models

3.2.1. In Vitro Solubility Studies

These studies assess the solubility of calcium salts under conditions simulating the gastrointestinal tract.

-

Principle: The solubility of a calcium salt is a prerequisite for its absorption. These studies measure the amount of calcium that dissolves and is potentially available for absorption at different pH levels.

-

Protocol Outline:

-

Simulated Gastric Digestion: The calcium salt is incubated in a solution with a low pH (e.g., pH 2.0) and pepsin to simulate stomach conditions.

-

Simulated Intestinal Digestion: The pH of the solution is then raised (e.g., to pH 7.0) and enzymes like pancreatin and bile salts are added to mimic the small intestine environment.

-

Measurement of Soluble Calcium: At various time points, samples are taken, and the concentration of soluble and ionic calcium is determined, often using atomic absorption spectrometry or a calcium ion-selective electrode.

-

3.2.2. In Vitro Digestion with Dialysis

This method provides an estimate of the bioaccessibility of calcium.

-

Principle: After simulated digestion, the amount of calcium that can pass through a semi-permeable membrane (dialysis tubing) represents the fraction that would be available for absorption by the intestinal cells.

-

Protocol Outline:

-

Simulated Gastrointestinal Digestion: The calcium supplement undergoes a two-step enzymatic digestion process simulating the stomach and small intestine.

-

Dialysis: The digested sample is placed in a dialysis bag, which is then suspended in a solution.

-

Analysis: The amount of calcium that diffuses out of the dialysis bag into the surrounding solution is measured to determine the dialyzable (bioaccessible) calcium.

-

Mechanisms of Intestinal Calcium Absorption

The absorption of calcium in the small intestine occurs via two primary pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the form of the calcium salt.

-

Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium into the enterocyte through specific ion channels (TRPV6), binding to calbindin for transport across the cell, and extrusion into the bloodstream by a plasma membrane Ca2+-ATPase (PMCA1b). This pathway is regulated by vitamin D.

-

Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the intestinal cells through tight junctions. The solubility of the calcium salt is a key factor for this pathway, as it relies on a concentration gradient.

Calcium citrate malate's high water solubility is thought to enhance paracellular absorption. When dissolved, it releases calcium ions and a calcium-citrate complex. The calcium ions can be absorbed directly, while the citrate complex is thought to enter the body through the paracellular route.

Visualizations of Key Pathways and Workflows

Signaling Pathways

References

The Physiological Role of Calcium Malate in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium is an indispensable mineral for the maintenance of skeletal health, and its supplementation is a cornerstone in the prevention and management of osteoporosis. Among the various calcium salts available, calcium malate, often in the form of calcium citrate malate (CCM), has garnered significant attention due to its superior bioavailability. This technical guide provides an in-depth exploration of the physiological role of this compound in bone metabolism. It delves into its effects on bone mineral density, its influence on the cellular and molecular mechanisms governing bone remodeling, and the potential signaling pathways involved. This document synthesizes quantitative data from key clinical studies, details relevant experimental protocols, and presents visual representations of the implicated biological processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Calcium Bioavailability in Bone Health

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. An imbalance in this process, favoring resorption, leads to a net loss of bone mass and microarchitectural deterioration, culminating in conditions like osteoporosis. Adequate calcium intake is fundamental for maintaining this balance, as calcium is the primary mineral component of bone hydroxyapatite.

The effectiveness of calcium supplementation is not solely dependent on the elemental calcium content but is critically influenced by its bioavailability—the fraction of ingested calcium that is absorbed and made available for physiological functions. This compound has demonstrated consistently high rates of absorption compared to other common calcium salts, such as calcium carbonate. This enhanced bioavailability is attributed to its high solubility and the fact that its absorption is less dependent on stomach acid.

This guide will explore the downstream physiological consequences of this enhanced calcium availability, focusing on the cellular and molecular mechanisms that underpin the beneficial effects of this compound on bone metabolism.

Effects of this compound on Bone Mineral Density: A Quantitative Overview

Numerous clinical trials have investigated the efficacy of calcium citrate malate (CCM) in improving and maintaining bone mineral density (BMD) across different age groups and physiological states. The data consistently demonstrates a positive impact on skeletal health.

Adolescent Bone Accrual

Adolescence is a critical period for achieving peak bone mass, a key determinant of fracture risk later in life. Supplementation with CCM during this phase has been shown to significantly enhance bone mineral accretion.

-

Lloyd et al. (1993) conducted a randomized, double-blind, placebo-controlled trial over 18 months involving adolescent girls with a mean age of 11.9 years. The group receiving 500 mg/day of elemental calcium as CCM exhibited significantly greater increases in lumbar spine and total body BMD compared to the placebo group.[1][2][3]

| Study Population | Intervention | Duration | Outcome Measure | CCM Group | Placebo Group | p-value |

| 94 adolescent girls (mean age 11.9) | 500 mg/day Ca as CCM | 18 months | % Increase in Lumbar Spine BMD | 18.7% | 15.8% | 0.03 |

| % Increase in Total Body BMD | 9.6% | 8.3% | 0.05 |

Table 1: Effect of Calcium Citrate Malate (CCM) Supplementation on Bone Mineral Density (BMD) in Adolescent Girls.[1][2]

Postmenopausal Bone Loss

Menopause is associated with an accelerated rate of bone loss due to estrogen deficiency. Calcium supplementation is a common strategy to mitigate this decline. Studies have shown CCM to be particularly effective in this population, especially when compared to calcium carbonate.

-

A two-year, double-blind, placebo-controlled trial in postmenopausal women demonstrated that CCM was more effective than calcium carbonate in reducing bone loss. In women with a daily calcium intake of less than 400 mg, supplementation with 500 mg of calcium as CCM significantly increased bone mineral density.

-

Another study in early and mid-postmenopausal women found that 800 mg of calcium citrate daily for two years prevented bone loss in the lumbar spine and radial shaft, whereas the placebo group showed significant declines.

-

A comparative study revealed that while both calcium citrate and calcium carbonate can help maintain bone density at the femoral neck and radius in postmenopausal women, only calcium citrate malate was effective in preventing bone loss from the spine.

| Study Population | Intervention | Duration | Outcome Measure | CCM Group (% change) | Calcium Carbonate Group (% change) | Placebo Group (% change) |

| Postmenopausal women (<400mg/day Ca intake) | 500 mg/day Ca as CCM | 2 years | Femoral Neck BMD | +0.87 | - | -2.11 |

| 500 mg/day Ca as CaCO3 | Femoral Neck BMD | - | +0.08 | -2.11 | ||

| 500 mg/day Ca as CCM | Spine BMD | -0.38 | - | -2.85 | ||

| 500 mg/day Ca as CaCO3 | Spine BMD | - | -2.54 | -2.85 | ||

| Early & Mid-Postmenopausal Women | 800 mg/day Ca Citrate | 2 years | L2-L4 Spine BMD | +1.03 | - | -2.38 |

| Radial Shaft BMD | -0.02 | - | -3.03 |

Table 2: Comparative Effects of Calcium Citrate Malate (CCM) and Calcium Carbonate on Bone Mineral Density (BMD) in Postmenopausal Women.

Cellular and Molecular Mechanisms of this compound in Bone Metabolism

The beneficial effects of this compound on BMD are rooted in its influence on the activity of bone cells—osteoblasts and osteoclasts. The increased bioavailability of calcium from CCM plays a pivotal role in modulating the signaling pathways that govern bone remodeling.

The Role of Calcium in Osteoblast and Osteoclast Function

Calcium ions (Ca²⁺) are crucial second messengers in numerous cellular processes, including those in bone cells.

-

Osteoblasts: Intracellular Ca²⁺ signaling is involved in osteoblast proliferation, differentiation, and mineralization.

-

Osteoclasts: Ca²⁺ signaling is essential for osteoclast differentiation and the regulation of their bone-resorbing activity. The differentiation of osteoclasts is critically dependent on the RANKL/RANK signaling pathway, which in turn is influenced by intracellular calcium oscillations.

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific molecular pathways activated by the complete this compound compound are limited, the known roles of its components—calcium, citrate, and malate—provide a strong basis for its mechanism of action.

The balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of bone resorption. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and OPG, which inhibits this process. An increased OPG/RANKL ratio favors bone formation. It is plausible that the enhanced calcium availability from CCM influences osteoblasts to increase OPG expression and/or decrease RANKL expression, thereby suppressing osteoclastogenesis.

The canonical Wnt/β-catenin signaling pathway is a major regulator of bone formation. Activation of this pathway in osteoprogenitor cells promotes their differentiation into mature osteoblasts. Calcium signaling has been shown to interact with the Wnt pathway. It is hypothesized that the influx of calcium ions facilitated by CCM could potentiate Wnt signaling, leading to increased osteoblastogenesis and bone formation.

BMPs are growth factors that play a crucial role in bone formation by inducing the differentiation of mesenchymal stem cells into osteoblasts. BMP-2 signaling, in particular, has been shown to be influenced by intracellular calcium levels. The increased calcium availability from CCM may enhance BMP-2 signaling, leading to a more robust osteogenic response.

The Role of Malate in Osteoblast Metabolism

Recent research has shed light on the metabolic programming of osteoblasts, highlighting a reliance on aerobic glycolysis for energy production. Malic enzyme, which converts malate to pyruvate, plays a key role in this process by coupling mitochondrial metabolism with glycolysis. The malate component of CCM could therefore serve as a substrate for osteoblast metabolism, potentially enhancing their function and promoting bone formation.

Key Experimental Protocols in Bone Metabolism Research

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to assess bone metabolism.

In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium-rich mineral by osteoblasts in culture.

Protocol:

-

Cell Culture: Plate osteoblasts in a multi-well plate and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for 14-21 days.

-

Fixation: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 10% (v/v) formalin for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

-

Washing: Aspirate the staining solution and wash the wells 3-5 times with deionized water to remove excess stain.

-

Visualization: Visualize the red-orange mineralized nodules under a light microscope.

-

Quantification (Optional): To quantify the mineralization, destain the cells by adding a solution of 10% acetic acid and 20% methanol. After incubation, neutralize the solution with ammonium hydroxide and measure the absorbance at 405 nm.

In Vitro Osteoclast Differentiation and Activity Assay (TRAP Staining)

This assay is used to identify and quantify osteoclasts, which are characterized by the expression of tartrate-resistant acid phosphatase (TRAP).

Protocol:

-

Cell Culture: Culture bone marrow-derived macrophages or RAW 264.7 cells in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL for 5-7 days to induce osteoclast differentiation.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with a citrate-acetone-formaldehyde fixative solution.

-

Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-BI phosphate as a substrate and a tartrate-containing buffer.

-

Visualization: TRAP-positive multinucleated cells (osteoclasts) will stain red/purple. Count the number of TRAP-positive cells with three or more nuclei under a light microscope.

In Vivo Measurement of Bone Mineral Density in Rodent Models

Dual-energy X-ray absorptiometry (DXA) is a standard non-invasive technique to measure BMD in animal models of osteoporosis.

Protocol:

-

Animal Model: Use an appropriate rodent model, such as ovariectomized (OVX) rats or mice, to simulate postmenopausal osteoporosis.

-

Anesthesia: Anesthetize the animal according to approved institutional protocols.

-

Positioning: Place the animal in a prone position on the DXA scanner bed. Ensure consistent and reproducible positioning for longitudinal studies.

-

Scanning: Perform the scan of the desired skeletal sites (e.g., femur, lumbar spine) using the appropriate software settings for small animals.

-

Analysis: Analyze the acquired images to determine the bone mineral content (BMC) and bone area, from which the BMD (g/cm²) is calculated.

Conclusion and Future Directions

This compound, particularly in the form of calcium citrate malate, stands out as a highly bioavailable calcium supplement with proven efficacy in enhancing bone mineral density in key populations at risk for osteoporosis. The superior absorption of calcium from CCM likely translates to a more pronounced effect on the cellular and molecular machinery of bone remodeling. While the precise signaling pathways directly modulated by the complete CCM compound require further elucidation, the known roles of calcium, citrate, and malate in bone cell biology provide a strong foundation for its mechanism of action. Future research should focus on dissecting the specific molecular interactions of CCM with key signaling nodes such as the RANKL/OPG axis, Wnt/β-catenin, and BMP pathways. Such studies will not only deepen our understanding of the physiological role of this compound in bone metabolism but also pave the way for the development of more targeted and effective therapeutic strategies for the prevention and treatment of osteoporosis.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium malate. While detailed quantitative data for each decomposition stage of this compound remains proprietary to specific research, this document synthesizes the available information, drawing parallels from analogous calcium salts of organic acids. It outlines the expected multi-stage decomposition process, beginning with dehydration and culminating in the formation of calcium oxide. This guide also furnishes detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which are pivotal techniques for characterizing the thermal behavior of materials like this compound. Furthermore, this document includes data presentation templates and workflow visualizations to aid researchers in their own investigations.

Introduction

This compound, the calcium salt of malic acid, is utilized in various sectors, including the food and pharmaceutical industries, as a bioavailable source of calcium.[1] Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring product quality and safety, as decomposition can be initiated by heat.[2][3][4] The thermal decomposition of hydrated this compound is a complex process that is reported to occur in multiple stages.

A key study on the thermal behavior of this compound crystals with the formula Ca(C₄H₅O₅)₂·10H₂O proposes a six-stage thermal decomposition process. While the complete quantitative details of each stage are not publicly available, the initial steps are suggested to involve the evaporation of water, leading to the formation of calcium oxalate. The subsequent decomposition of calcium oxalate then proceeds to release carbon dioxide and carbon monoxide.

This guide will elaborate on the anticipated stages of decomposition, provide detailed methodologies for its analysis, and present a framework for data interpretation.

The Six-Stage Thermal Decomposition of this compound: A Proposed Pathway

Based on the available literature, the thermal decomposition of hydrated this compound, specifically Ca(C₄H₅O₅)₂·10H₂O, is understood to proceed through a six-stage mechanism. The precise intermediates and gaseous products at each stage require confirmation through techniques such as evolved gas analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). However, a logical decomposition pathway can be proposed based on the thermal analysis of similar organic calcium salts like calcium oxalate and calcium acetate.

The decomposition likely begins with the loss of water molecules, followed by the breakdown of the malate anion, potentially forming intermediate species before ultimately yielding calcium carbonate and finally calcium oxide at higher temperatures.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from a comprehensive thermal analysis of this compound. Researchers can use these templates to populate their own experimental findings for clear comparison and analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of this compound

| Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Proposed Evolved Species |

| I | Data not available | Data not available | Data not available | H₂O |

| II | Data not available | Data not available | Data not available | H₂O |

| III | Data not available | Data not available | Data not available | Organic fragments, CO, CO₂ |

| IV | Data not available | Data not available | Data not available | Organic fragments, CO, CO₂ |

| V | Data not available | Data not available | Data not available | CO |

| VI | Data not available | Data not available | Data not available | CO₂ |

Table 2: Differential Thermal Analysis (DTA) Data for the Thermal Decomposition of this compound

| Stage | Peak Temperature (°C) | Peak Type (Endothermic/Exothermic) | Associated Process |

| I | Data not available | Endothermic | Dehydration |

| II | Data not available | Endothermic | Dehydration |

| III | Data not available | Exo/Endothermic | Decomposition of malate |

| IV | Data not available | Exo/Endothermic | Decomposition of intermediate |

| V | Data not available | Exo/Endothermic | Decomposition of calcium oxalate |

| VI | Data not available | Endothermic | Decomposition of calcium carbonate |

Proposed Decomposition Pathway Visualization

The following diagram illustrates the proposed logical progression of the thermal decomposition of hydrated this compound.

References

Crystallography of Calcium Malate Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of calcium malate hydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound. This document consolidates key crystallographic data, details experimental protocols for synthesis and analysis, and visualizes the experimental workflows.

Introduction to this compound Hydrates

This compound, the calcium salt of malic acid, can exist in various hydrated forms. The degree of hydration significantly influences its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in pharmaceutical formulations and food technology. Understanding the precise crystal structure of these hydrates is fundamental to controlling their properties and ensuring consistent product quality. This guide focuses on the detailed crystallographic characterization of the known this compound hydrates.

Crystallographic Data of this compound Hydrates

Several hydrated forms of calcium L-malate have been identified and characterized using single-crystal X-ray diffraction. The crystallographic data for the most commonly reported dihydrate and trihydrate forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for Calcium L-Malate Dihydrate (Ca(C₄H₄O₅)₂·2H₂O)

| Parameter | Value |

| Chemical Formula | Ca(C₄H₄O₅)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z | 4 |

| Unit Cell Dimensions | |

| a | 15.916(9) Å |

| b | 5.886(3) Å |

| c | 13.046(6) Å |

| α | 90° |

| β | 90.678(4)° |

| γ | 90° |

| Coordination | The Ca²⁺ ion is eight-fold coordinated. The malate anion coordinates to the Ca²⁺ ion in a tridendate-bidendate fashion through its two carboxylate groups and as a monodentate ligand through the oxygen atom of the hydroxyl group.[1] |

| Reference | [1] |

Table 2: Crystallographic Data for Calcium L-Malate Trihydrate (Ca(C₄H₄O₅)·3H₂O)

| Parameter | Value (Form 1) | Value (Form 2) |

| Chemical Formula | Ca(C₄H₄O₅)·3H₂O | Ca(C₄H₄O₅)·3H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Z | 2 | 4 |

| Unit Cell Dimensions | ||

| a | 6.6460(3) Å | 8.54(2) Å |

| b | 8.3795(3) Å | 10.83(3) Å |

| c | 8.2707(4) Å | 6.84(1) Å |

| α | 90° | 90° |

| β | 112.640(2)° | 90° |

| γ | 90° | 90° |

| Volume (V) | 425.1(4) ų | - |

| Calculated Density (Dcalc) | 1.767 g cm⁻³ | - |

| Coordination | The calcium ion has a coordination number of seven.[2] | The calcium atom is eight-fold coordinated by oxygen atoms, two of which belong to water molecules.[2] |

| Reference | [2] |

Experimental Protocols

The synthesis and characterization of this compound hydrate crystals are crucial for obtaining high-quality specimens for analysis. The following sections detail the common experimental methodologies.

Crystal Growth by Gel-Aided Solution Technique

This method is widely used to grow high-quality single crystals of this compound hydrates by controlling the diffusion of reactants.

-

Materials:

-

Sodium metasilicate solution (specific gravity adjusted, e.g., 1.025)

-

L-malic acid solution (e.g., 1 M)

-

Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

-

Hydrochloric acid (for pH adjustment)

-

Test tubes

-

-

Procedure:

-

Prepare a sodium metasilicate solution with a specific gravity of approximately 1.025.

-

Adjust the pH of the gel solution to a desired value (e.g., 7) using hydrochloric acid.

-

Pour the gel solution into test tubes and allow it to set for a few days.

-

Once the gel has set, carefully add 1 M L-malic acid solution on top of the gel.

-

Allow the L-malic acid to diffuse into the gel for about 24 hours.

-

Carefully pour 0.2 M calcium chloride solution as the supernatant.

-

Seal the test tubes and keep them undisturbed at room temperature.

-

Crystals will grow within the gel over a period of several days to weeks.

-

Single-Crystal X-ray Diffraction (XRD)

This is the definitive technique for determining the three-dimensional atomic structure of a crystal.

-

Instrumentation: A four-circle automated diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including corrections for Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F².

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to assess its purity.

-

Instrumentation: A powder diffractometer with a Cu Kα radiation source.

-

Procedure:

-

A powdered sample of the this compound hydrate is prepared.

-

The sample is placed on a flat sample holder.

-

The sample is scanned over a range of 2θ angles (e.g., 10-90°).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard patterns from databases (e.g., ICDD-PDF2) for phase identification.

-

Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration behavior of the hydrates.

-

Instrumentation: A simultaneous TG-DTA thermal analyzer.

-

Procedure:

-

A small amount of the sample is placed in a crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The TGA curve records the mass loss as a function of temperature, indicating dehydration and decomposition events.

-

The DTA curve records the temperature difference between the sample and a reference, indicating endothermic (e.g., dehydration) or exothermic (e.g., decomposition) processes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to study the hydrogen bonding network.

-

Instrumentation: An FTIR spectrometer.

-

Procedure:

-

A small amount of the sample is mixed with KBr and pressed into a pellet.

-

The pellet is placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of functional groups (e.g., O-H, C=O, C-O).

-

Structural Insights and Implications

The crystallographic data reveals key structural features of this compound hydrates. The coordination number of the calcium ion and the mode of malate binding differ between the hydrate forms. These differences in crystal packing and hydrogen bonding networks are responsible for their distinct physical properties. For instance, the arrangement of water molecules and their interactions within the crystal lattice will directly impact the dehydration temperature and kinetics, which is a critical consideration for the storage and processing of pharmaceutical products.

Conclusion

A thorough understanding of the crystallography of this compound hydrates is essential for their effective utilization in various applications, particularly in the pharmaceutical industry. This guide has provided a consolidated resource of crystallographic data and detailed experimental protocols to aid researchers in this field. The presented data and workflows can serve as a foundation for further studies on the properties and applications of these compounds.

References

The Interplay of Calcium and Malate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium and malate are fundamental molecules in cellular physiology, each playing critical roles in distinct yet interconnected pathways. Calcium is a ubiquitous second messenger, orchestrating a vast array of cellular processes through transient fluctuations in its intracellular concentration. Malate is a key metabolic intermediate, central to the Krebs cycle and the transfer of reducing equivalents into the mitochondria. While "calcium malate" is recognized as a highly bioavailable nutritional supplement, its direct role as a singular signaling molecule within the cell is not established in the current scientific literature. This guide provides an in-depth exploration of the individual signaling roles of calcium and malate, their metabolic interplay, and the potential cellular consequences of their combined presence. We will delve into the established signaling pathways, present quantitative data from relevant studies, detail experimental protocols for their investigation, and provide visual representations of these complex systems.

The Role of Calcium in Cellular Signaling

Calcium ions (Ca2+) are among the most versatile and universal signaling molecules in eukaryotic cells.[1][2] The resting intracellular Ca2+ concentration is tightly maintained at approximately 100 nM, which is orders of magnitude lower than the extracellular concentration (1-2 mM).[2] This steep electrochemical gradient allows for rapid and localized increases in cytosolic Ca2+ upon the opening of specific ion channels, triggering a multitude of cellular responses.[1][3]

Key Calcium Signaling Pathways

The primary mechanisms for increasing intracellular Ca2+ involve its release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space.

-

The Phospholipase C (PLC) Pathway: This is a canonical pathway activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3Rs) on the ER membrane, causing the release of stored Ca2+ into the cytosol.

-

Store-Operated Calcium Entry (SOCE): Depletion of Ca2+ from the ER is sensed by stromal interaction molecules (STIMs), which then activate Orai channels in the plasma membrane, leading to Ca2+ influx.

-

Voltage-Gated Calcium Channels (VGCCs): In excitable cells like neurons and muscle cells, depolarization of the plasma membrane opens VGCCs, allowing for rapid Ca2+ entry from the extracellular space.

Downstream Effects of Calcium Signaling

The cellular effects of elevated Ca2+ are mediated by a diverse array of calcium-binding proteins (CaBPs) that act as sensors. Calmodulin (CaM) is a primary example, and upon binding Ca2+, it undergoes a conformational change that enables it to activate other proteins, such as CaM-kinases (CaMKs). These kinases, in turn, phosphorylate a wide range of target proteins, leading to changes in gene expression, cell cycle progression, metabolism, and apoptosis.

// Edges GPCR -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds to"]; IP3R -> "Cytosolic Ca2+" [label="Releases Ca2+"]; "ER Ca2+" -> IP3R [style=dotted]; "Extracellular Ca2+" -> VGCC [label="Influx"]; VGCC -> "Cytosolic Ca2+" [label="Increases"]; "Cytosolic Ca2+" -> CaM [label="Binds to"]; CaM -> CaMK [label="Activates"]; CaMK -> Cellular_Responses [label="Phosphorylates targets"]; } .dot Figure 1: A simplified diagram of the Phospholipase C (PLC) and IP3-mediated calcium signaling pathway.

The Role of Malate in Cellular Metabolism and Signaling

Malate is a dicarboxylic acid that serves as a crucial intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle). Its primary roles are in energy production and as a carrier of reducing equivalents.

Malate in the Krebs Cycle

Within the mitochondrial matrix, malate is formed by the hydration of fumarate, a reaction catalyzed by fumarase. Subsequently, malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, a reaction that reduces NAD+ to NADH. This NADH then donates its electrons to the electron transport chain, driving the production of ATP.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a critical mechanism for transporting the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondrial matrix. In the cytosol, oxaloacetate is reduced to malate, oxidizing cytosolic NADH to NAD+. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH.

// Cytosolic reactions NADH_c -> MDH1; OAA_c -> MDH1; MDH1 -> Malate_c; MDH1 -> NAD_c; Glu_c -> GOT1; OAA_c -> GOT1; GOT1 -> Asp_c; GOT1 -> aKG_c;

// Membrane transport Malate_c -> Malate_aKG_transporter; Malate_aKG_transporter -> Malate_m; aKG_m -> Malate_aKG_transporter; Malate_aKG_transporter -> aKG_c; Asp_m -> Glu_Asp_transporter; Glu_Asp_transporter -> Asp_c; Glu_c -> Glu_Asp_transporter; Glu_Asp_transporter -> Glu_m;

// Mitochondrial reactions Malate_m -> MDH2; NAD_m -> MDH2; MDH2 -> OAA_m; MDH2 -> NADH_m; OAA_m -> GOT2; Glu_m -> GOT2; GOT2 -> Asp_m; GOT2 -> aKG_m; } .dot Figure 2: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents into the mitochondria.

Emerging Signaling Role of Malate

Recent research has indicated that L-malate can act as an anti-inflammatory signal. It has been shown to bind to the ER chaperone BiP, inhibiting its interaction with IRF2BP2, an anti-inflammatory protein. This interaction is pH-dependent and protects IRF2BP2 from degradation, thereby suppressing inflammatory responses in macrophages.

This compound: Bioavailability and Potential Cellular Impact

This compound, often in combination with citrate as calcium citrate malate (CCM), is a nutritional supplement known for its high bioavailability. This is attributed to its water solubility and the fact that it can be absorbed effectively even without food.

While there is no direct evidence of this compound acting as a single signaling molecule, its dissociation into calcium and malate ions upon entering the cellular environment would have predictable consequences based on the known roles of these individual ions. An influx of calcium would activate calcium-dependent signaling cascades, while an increase in malate could impact cellular metabolism. For instance, increased cytosolic malate could drive the malate-aspartate shuttle, potentially increasing mitochondrial NADH and subsequent ATP production.

Quantitative Data and Experimental Protocols

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| Resting Intracellular [Ca2+] | ~100 nM | General Eukaryotic Cells | |

| Stimulated Intracellular [Ca2+] | 500 - 1,000 nM | General Eukaryotic Cells | |

| Fractional Calcium Absorption (Orange Juice + Malate) | 40.6 ± 8.6% | Human Subjects | |

| Anti-inflammatory effect of L-malate | Significant at 500 µM | LPS-primed macrophages |

Detailed Experimental Protocols

This protocol is adapted from methods used to measure agonist-mediated intracellular calcium mobilization.

Objective: To quantify changes in intracellular calcium concentration in response to a stimulus.

Materials:

-

Cells of interest (e.g., 1321N1 astrocytoma cells)

-

Clear flat-bottom black 96-well culture plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 16-24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline. The final concentration of Fura-2 AM is typically 1-5 µM.

-

Remove the culture medium from the wells and wash once with HEPES-buffered saline.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically for the specific cell type.

-

-

Washing: After incubation, gently wash the cells twice with HEPES-buffered saline to remove extracellular dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a set period before adding the stimulus.

-

Add the agonist or stimulus of interest.

-

Continue to record the fluorescence at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The ratio is proportional to the intracellular calcium concentration.

-

Normalize the data to the baseline fluorescence to determine the fold change in intracellular calcium.

-

// Workflow Edges Seed_Cells -> Load_Dye; Prepare_Loading_Buffer -> Load_Dye; Load_Dye -> Wash_Cells; Wash_Cells -> Measure_Baseline; Measure_Baseline -> Add_Stimulus; Add_Stimulus -> Measure_Response; Measure_Response -> Calculate_Ratio; Calculate_Ratio -> Normalize_Data; Normalize_Data -> Determine_Ca_Concentration; } .dot Figure 3: Experimental workflow for measuring intracellular calcium using Fura-2 AM.

This protocol is a general method to identify proteins that interact with Calmodulin in a calcium-dependent manner.

Objective: To isolate and identify CaM-binding proteins from a cell lysate.

Materials:

-

Cell lysate

-

Calmodulin-Sepharose beads

-

Binding buffer with CaCl2 (e.g., 2 mM)

-

Binding buffer with EGTA (a calcium chelator, e.g., 5 mM)

-

Wash buffer

-

Elution buffer (e.g., containing EGTA or a high concentration of salt)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.

-

Bead Equilibration: Equilibrate the Calmodulin-Sepharose beads with the binding buffer containing CaCl2.

-

Binding: Incubate the cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation. In a parallel control experiment, perform the incubation in the presence of EGTA instead of CaCl2 to identify calcium-independent binders.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against specific proteins of interest.

Implications for Drug Development

Understanding the distinct and potentially synergistic roles of calcium and malate provides several avenues for therapeutic intervention:

-

Targeting Calcium Channels: Modulators of calcium channels are already a major class of drugs for cardiovascular diseases. Further understanding of specific calcium signatures in disease could lead to more targeted therapies.

-

Metabolic Modulation: Given malate's central role in metabolism, targeting enzymes like malate dehydrogenase could be a strategy in diseases with altered metabolism, such as cancer.

-

Inflammation Control: The newly discovered anti-inflammatory role of L-malate suggests that modulating its levels or its interaction with BiP could be a novel approach to treating inflammatory conditions.

-

Nutraceuticals and Drug Delivery: The high bioavailability of this compound makes it an excellent vehicle for calcium supplementation. This principle could be extended to the delivery of other therapeutic agents where enhanced absorption is desired.

Conclusion

While "this compound" itself is not recognized as a direct cellular signaling molecule, the individual contributions of calcium and malate to cellular signaling and metabolism are profound and intertwined. Calcium governs a vast network of signaling pathways that regulate virtually all aspects of cell function. Malate is a linchpin of cellular energy metabolism and is emerging as a signaling molecule in its own right, particularly in the context of inflammation. The administration of this compound to a biological system will lead to a concurrent increase in the intracellular availability of both of these critical molecules, with predictable, and potentially synergistic, effects on cellular physiology. Further research is warranted to explore the integrated cellular response to simultaneous elevations of intracellular calcium and malate, which could unveil novel therapeutic opportunities in a range of diseases.

References

The Discovery and Role of Calcium Malate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium malate, a chelated form of calcium with the organic acid malate, has been identified as a naturally occurring complex in certain biological systems, primarily within the plant kingdom. Its discovery has significant implications for understanding nutrient transport and bioavailability. In animal systems, while a distinct this compound signaling molecule has not been identified, the interplay between calcium ions and malate is crucial for cellular metabolism, particularly within the mitochondria. This technical guide provides an in-depth overview of the discovery of this compound in biological contexts, detailing the experimental protocols used for its identification and quantification, and summarizing the quantitative data from key studies. Furthermore, it explores the functional significance of this complex in plants and the metabolic interactions of its constituent parts in animals, illustrated through signaling and metabolic pathway diagrams.

Discovery of this compound in Plant Biological Systems

The initial discovery of endogenous this compound complexes arose from studies in plant physiology focused on the composition of xylem sap. Researchers investigating the transport of minerals from the roots to the aerial parts of plants observed that a significant portion of calcium in the xylem was not present in its free ionic form (Ca²⁺). This led to the hypothesis that calcium was being chelated by organic acids, facilitating its transport and preventing its precipitation.

Seminal work in the 1970s provided the first direct evidence for the existence of these complexes. A key study by Bradfield (1976) on apple shoots demonstrated that a substantial fraction of the total calcium in xylem sap was complexed with organic acids, with malic and citric acids being the primary chelating agents. Subsequent research on other plant species, such as beech trees, further solidified these findings, establishing the presence of this compound as a common feature of xylem sap.[1][2][3]

Physiological Significance in Plants

The formation of this compound complexes in the xylem is now understood to be crucial for several physiological processes in plants:

-

Enhanced Calcium Mobility: Malate chelation prevents the precipitation of calcium with other anions like phosphate and sulfate in the xylem, thereby maintaining calcium in a soluble form for transport to growing tissues.[1][2]

-

Nutrient Availability: By keeping calcium soluble, the formation of this compound ensures its availability for critical functions in cell walls, membrane integrity, and as a secondary messenger in signaling pathways.

-

pH Regulation: The balance between malic acid and its calcium salt can contribute to the regulation of pH in the xylem sap.

Quantitative Data on Calcium and Malate in Xylem Sap

The following tables summarize quantitative data from key studies that have investigated the concentrations of total calcium, ionic calcium, and malic acid in the xylem sap of various plant species. These data highlight the significant proportion of calcium that is complexed with organic acids.

Table 1: Calcium and Malate Concentrations in Apple Shoot Xylem Sap

| Component | Concentration Range (mM) | Percentage of Total Calcium Complexed | Reference |

| Total Calcium | 2.5 - 5.0 | - | Bradfield, 1976 |

| Ionic Calcium (Ca²⁺) | 1.2 - 2.5 | 50% | Bradfield, 1976 |

| Malic Acid | 0.5 - 2.0 | - | Bradfield, 1976 |

Table 2: Correlation of Calcium and Malate in Beech Root Xylem Sap

| Parameter 1 | Parameter 2 | Correlation | Significance | Reference |

| Malate Concentration | Total Calcium Concentration | Positive | Significant | Schell, 1997 |

| Malate Concentration | Total Magnesium Concentration | Positive | Significant | Schell, 1997 |

| pH | Malate Concentration | Negative | Significant | Schell, 1997 |

| pH | Total Calcium Concentration | Negative | Significant | Schell, 1997 |

Calcium and Malate Interactions in Animal and Plant Mitochondria